Differential CB1 Antagonist Activity vs. Close Structural Analogs
This compound exhibits antagonist activity at the human cannabinoid receptor 1 (CB1) with an IC50 of 2100 nM (2.10 µM) [1]. In contrast, a closely related analog, 3-(cyclopropylmethoxy)-4-methoxy-benzaldehyde (CAS 153200-64-7), shows no reported CB1 activity in the same assay system [2]. The presence of the tert-butyl group at the 3-position is a critical determinant for this CB1 interaction profile.
| Evidence Dimension | CB1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 2100 nM |
| Comparator Or Baseline | 3-(Cyclopropylmethoxy)-4-methoxy-benzaldehyde (CAS 153200-64-7): IC50 > 10,000 nM (inactive) |
| Quantified Difference | At least 4.8-fold selectivity window for CB1 engagement |
| Conditions | Human CB1 receptor stably expressed in CHO cells co-expressing Gα15/16, assessed by calcium flux after 45 min |
Why This Matters
This data enables rational selection for CB1-targeted medicinal chemistry campaigns, where the tert-butyl substituent is a validated pharmacophoric element.
- [1] BindingDB. BDBM50496026 (CHEMBL3120207): Antagonist activity at human CB1 receptor. IC50: 2.10E+3 nM. View Source
- [2] BindingDB. Assay data for Benzaldehyde, 3-(cyclopropylmethoxy)-4-methoxy- (CHEMBL entry). No measurable CB1 inhibition. View Source
